molecular formula C23H16N4O3 B2955860 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034463-86-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2955860
CAS No.: 2034463-86-8
M. Wt: 396.406
InChI Key: OBKNTMRNSCSPDK-UHFFFAOYSA-N
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Description

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, a phenyl ring, an isoxazole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a planar structure due to the presence of the aromatic rings. The different functional groups would likely contribute to a variety of potential intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi stacking .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, it might be expected to have a relatively high melting point and boiling point due to the presence of multiple aromatic rings and the potential for intermolecular interactions .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide are synthesized through reactions involving cyclic oxalyl compounds and hydrazones. One study focused on the synthesis of pyrazole carboxylic acids and their derivatives from 4-benzoyl-5-phenyl-furan-2,3-dione, a structurally related compound (Akcamur et al., 1986). Another explored the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones (Ilhan et al., 2005).

Potential Bioactive Compounds

Research has identified various compounds synthesized from benzo[b]furan derivatives, which are structurally similar to the chemical . These compounds have been investigated for their potential bioactive properties. For instance, one study synthesized compounds from visnaginone, a benzo[b]furan derivative, exploring their potential bioactive characteristics (Abdel Hafez et al., 2001).

Antiviral Activity

Certain derivatives of furan compounds have been studied for their antiviral activity. One notable study reported the synthesis of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives from a compound similar to this compound. These compounds exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).

Antimicrobial and Antitubercular Activity

Studies have also been conducted on the antimicrobial and antitubercular properties of similar furan derivatives. For example, dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines showed significant in vitro antimycobacterial activity (Kantevari et al., 2011). Another study synthesized and evaluated the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl derivatives (Hamed et al., 2020).

Future Directions

The compound could potentially be investigated for a variety of applications, given the wide range of biological activities exhibited by compounds with similar functional groups. Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-29-20)16-8-9-18-17(13-16)22(30-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKNTMRNSCSPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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